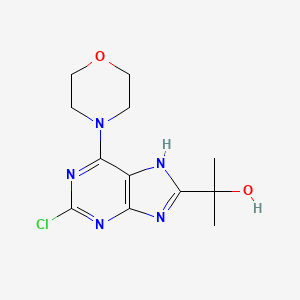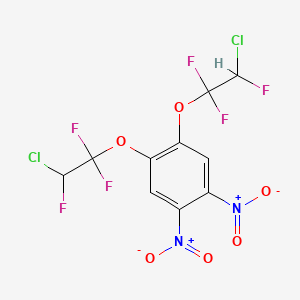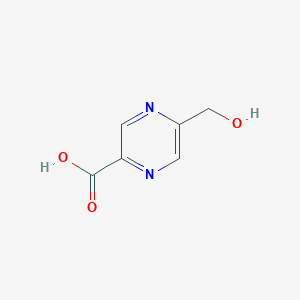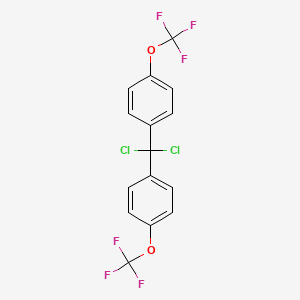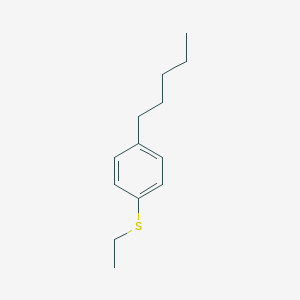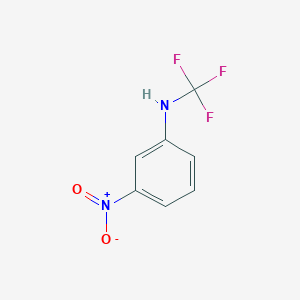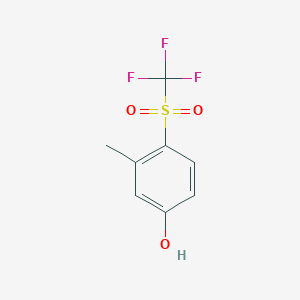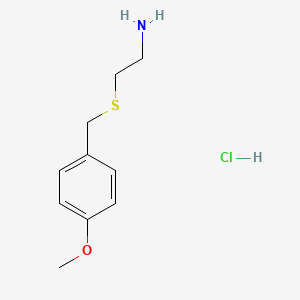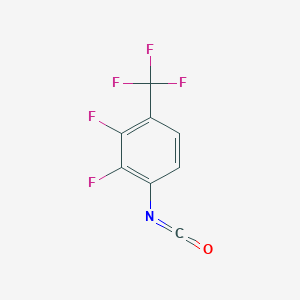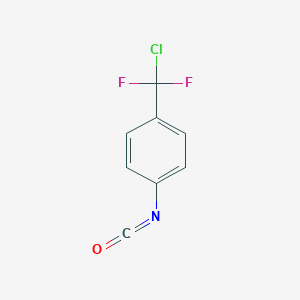
4-(Chlorodifluoromethyl)phenyl isocyanate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethyl)phenyl isocyanate, also known as 4-CDFM-PIC, is an organic compound with a molecular formula of C7H3ClF2NO. It is a colorless to light yellow liquid with a pungent odor, and is a commonly used reagent in organic synthesis. 4-CDFM-PIC is a versatile reagent that can be used in a variety of reactions, and is often used as a precursor in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Chlorodifluoromethyl)phenyl isocyanate, 98% has a wide variety of scientific applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of novel organic compounds, such as polymers and dyes. Additionally, it has been used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and thiazoles.
Wirkmechanismus
4-(Chlorodifluoromethyl)phenyl isocyanate, 98% is an electrophilic reagent, meaning it is capable of reacting with nucleophiles such as amines and alcohols. The reaction of 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% with amines produces an isocyanate, while the reaction with alcohols produces an isocyanate ester. The reaction of 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% with other nucleophiles, such as carboxylic acids, produces an isocyanate amide.
Biochemical and Physiological Effects
4-(Chlorodifluoromethyl)phenyl isocyanate, 98% is known to be toxic when ingested or inhaled, and can cause irritation to the eyes and skin. It is also known to be carcinogenic, and can cause liver and kidney damage. It is not known to be mutagenic or teratogenic, but it should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% in laboratory experiments is its versatility. It can be used in a variety of reactions, and is often used as a precursor in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it is relatively easy to handle and store. However, it is important to note that 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% is toxic and should be handled with caution.
Zukünftige Richtungen
The future of 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% lies in its potential for use in the synthesis of novel organic compounds. Additionally, it could be used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and thiazoles. It could also be used in the synthesis of polymers and dyes, and could be used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% could lead to the development of safer and more efficient methods of synthesis.
Synthesemethoden
4-(Chlorodifluoromethyl)phenyl isocyanate, 98% can be synthesized in various ways, depending on the desired product. One of the most common methods is the reaction of 4-chloro-2-fluorophenol with phosphorus pentachloride in the presence of a suitable solvent. This reaction produces 4-(Chlorodifluoromethyl)phenyl isocyanate, 98% in high yields. Other methods of synthesis include the reaction of 4-chloro-2-fluorophenol with phosphorus oxychloride, the reaction of 4-chloro-2-fluorophenol with phosphorus trichloride, and the reaction of 4-chloro-2-fluorophenol with sulfur dichloride.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDVTVDSOYJCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

